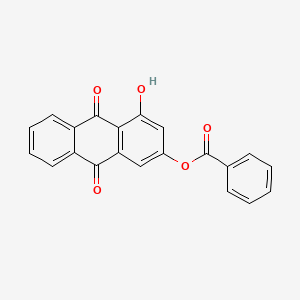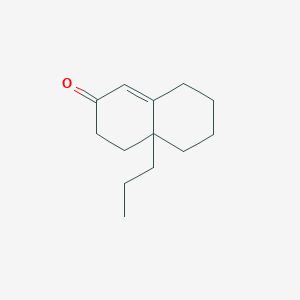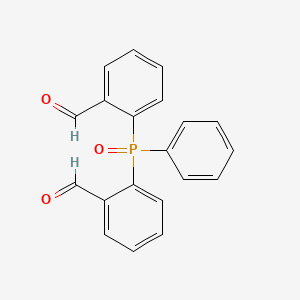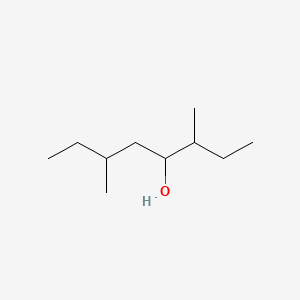
3,6-Dimethyloctan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It is a branched-chain molecule with the molecular formula C10H22O. This compound is characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) attached to the fourth carbon atom. The structural complexity and specific arrangement of functional groups make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctan-4-ol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of a suitable Grignard reagent with a ketone. For instance, the reaction of 3,6-dimethyl-4-octanone with a Grignard reagent like methylmagnesium bromide can yield this compound.
Reduction of Ketones: Another method involves the reduction of 3,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,6-Dimethyl-4-octanone
Reduction: 3,6-Dimethyloctane
Substitution: 3,6-Dimethyloctyl halides
Applications De Recherche Scientifique
3,6-Dimethyloctan-4-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,6-dimethyloctan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6-Dimethyl-4-octanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyloctan-4-ol: Similar structure but with the methyl groups attached to different carbon atoms, resulting in different chemical properties.
Uniqueness
3,6-Dimethyloctan-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
66719-31-1 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
3,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-8(3)7-10(11)9(4)6-2/h8-11H,5-7H2,1-4H3 |
Clé InChI |
XFUFFAQPWAGSDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

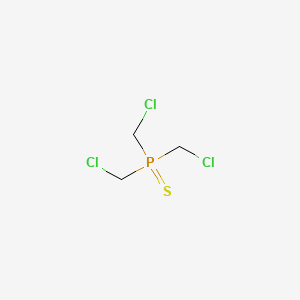
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
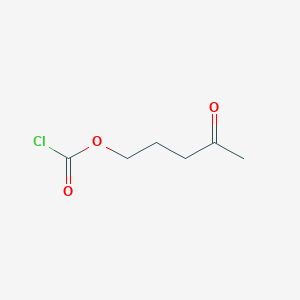
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


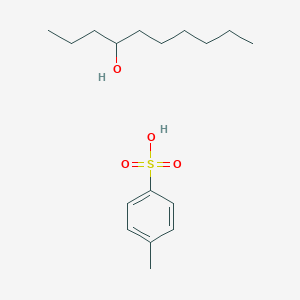
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
